Isogarciniaxanthone E Demonstrates Superior In Vivo Tumor Promotion Inhibition Compared to Caloxanthone C and Other Xanthones
In a 2018 head-to-head study of eight xanthones isolated from Calophyllum elatum, Isogarciniaxanthone E (compound 2) demonstrated more potent inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation than any other compound tested, including caloxanthone C, which differs by only one prenyl group [1]. Critically, this in vitro superiority translated to a marked in vivo inhibitory effect on mouse skin tumor promotion in a two-stage carcinogenesis test, an effect not reported for the other xanthones in the same study [1].
| Evidence Dimension | Inhibitory effect on TPA-induced EBV-EA activation (chemopreventive potential) and in vivo tumor promotion |
|---|---|
| Target Compound Data | More potent activity than any of the other compounds tested; exhibited a marked inhibitory effect on mouse skin tumor promotion in an in vivo two-stage carcinogenesis test. |
| Comparator Or Baseline | Caloxanthone C and six other xanthones isolated from Calophyllum elatum. |
| Quantified Difference | Qualitatively described as 'more potent' than all comparators in the same study; the only compound in the panel to show a marked in vivo inhibitory effect. |
| Conditions | In vitro: Raji cells, TPA-induced EBV-EA activation assay. In vivo: Mouse skin two-stage carcinogenesis model. |
Why This Matters
This is the only direct, head-to-head, comparative in vivo evidence currently available that distinguishes Isogarciniaxanthone E from its closest structural analogs in a therapeutically relevant model.
- [1] Ito, C., Matsui, T., Kobayashi, T., Tokuda, H., Shanmugam, S., & Itoigawa, M. (2018). Cancer Chemopreventive Activity of Xanthones from Calophyllum elatum. Natural Product Communications, 13(4), 1934578X1801300. View Source
